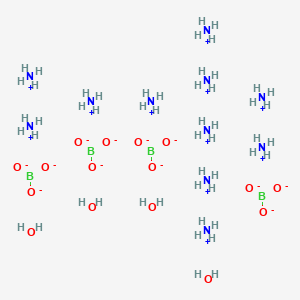
Undecaazanium;tetraborate;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecaazanium tetraborate tetrahydrate is a chemical compound that consists of undecaazanium cations and tetraborate anions, with four water molecules of hydration. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecaazanium tetraborate tetrahydrate typically involves the reaction of undecaazanium salts with boric acid or borate salts in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Undecaazanium salt+Boric acid→Undecaazanium tetraborate tetrahydrate
Industrial Production Methods
Industrial production of undecaazanium tetraborate tetrahydrate involves large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
化学反応の分析
Types of Reactions
Undecaazanium tetraborate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate species.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The tetraborate anion can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state borates.
Reduction: Lower oxidation state borates.
Substitution: Various substituted borate compounds.
科学的研究の応用
Undecaazanium tetraborate tetrahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antibacterial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of undecaazanium tetraborate tetrahydrate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various biochemical pathways, affecting cellular processes and functions.
類似化合物との比較
Similar Compounds
- Potassium tetraborate tetrahydrate
- Sodium tetraborate decahydrate
- Ammonium tetraborate tetrahydrate
Uniqueness
Undecaazanium tetraborate tetrahydrate is unique due to its specific cationic composition, which imparts distinct chemical and physical properties. Compared to other tetraborate compounds, it exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
特性
分子式 |
B4H52N11O16- |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
undecaazanium;tetraborate;tetrahydrate |
InChI |
InChI=1S/4BO3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;11*1H3;4*1H2/q4*-3;;;;;;;;;;;;;;;/p+11 |
InChIキー |
UEMHYQWJRUWFRN-UHFFFAOYSA-Y |
正規SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


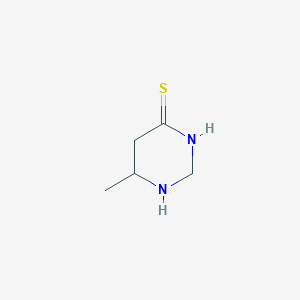
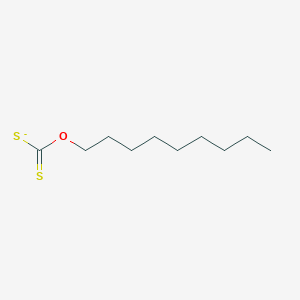
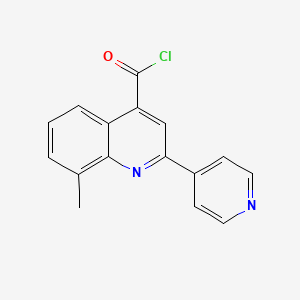
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
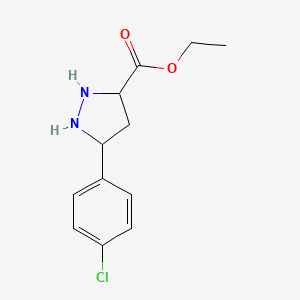
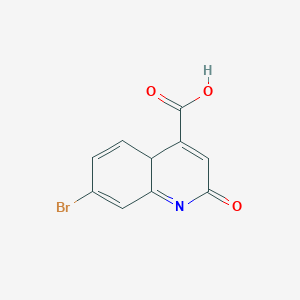
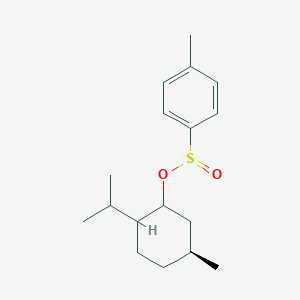
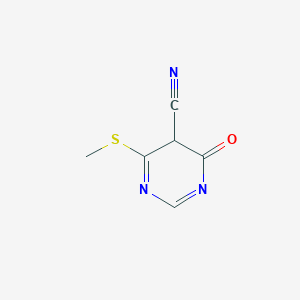
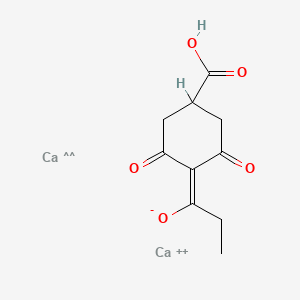
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
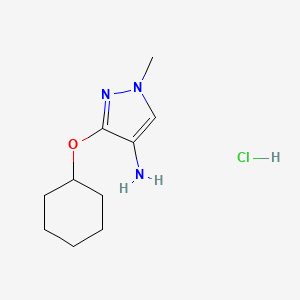
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
